5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole
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Overview
Description
5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
Isoxazole and piperazine, structural components of this compound, are often found in drugs and bioactive molecules. Isoxazole rings are present in several drugs and exhibit various biological activities . Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes, a common method for constructing isoxazole rings . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition reaction . Metal-free synthetic routes have also been explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazoles, including this compound, often involve scalable and eco-friendly synthetic strategies. These methods aim to maximize yield and minimize waste, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole include other isoxazole derivatives, such as:
- 3,5-Dimethylisoxazole
- 4-Phenylisoxazole
- 5-Aryl-4-methylisoxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phenethylpiperazine moiety and a methyl group on the isoxazole ring. This unique structure imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-4-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-15-17(13-18-21-15)14-20-11-9-19(10-12-20)8-7-16-5-3-2-4-6-16/h2-6,13H,7-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZOUSDVOBAMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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